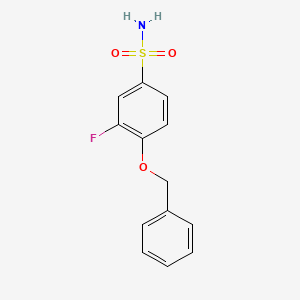

4-(Benzyloxy)-3-fluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12FNO3S |

|---|---|

Molecular Weight |

281.30 g/mol |

IUPAC Name |

3-fluoro-4-phenylmethoxybenzenesulfonamide |

InChI |

InChI=1S/C13H12FNO3S/c14-12-8-11(19(15,16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,17) |

InChI Key |

HHWZREUACMBLIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)S(=O)(=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyloxy 3 Fluorobenzenesulfonamide and Its Analogs

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inumi.ac.id For 4-(benzyloxy)-3-fluorobenzenesulfonamide, the analysis reveals several logical disconnections that highlight key bond formations and identify crucial precursors.

The primary retrosynthetic disconnections are:

S-N Bond Disconnection: Cleavage of the sulfonamide bond points to 4-(benzyloxy)-3-fluorobenzenesulfonyl chloride and ammonia (B1221849) (or an ammonia equivalent) as immediate precursors. This is the most common and direct approach to forming the sulfonamide group.

C-O Ether Bond Disconnection: Breaking the benzylic ether bond leads to 3-fluoro-4-hydroxybenzenesulfonamide and a benzyl (B1604629) electrophile, such as benzyl bromide. This strategy requires the formation of the sulfonamide and the introduction of fluorine prior to the etherification step.

C-S Bond Disconnection: Disconnecting the carbon-sulfur bond suggests the synthesis of the sulfonamide group from 4-(benzyloxy)-3-fluorobenzene. This precursor would need to undergo chlorosulfonation or a related process to introduce the sulfonyl chloride functionality.

Further deconstruction of these intermediates leads back to simpler starting materials. For instance, 3-fluoro-4-hydroxybenzenesulfonamide could be derived from 2-fluoro-4-nitrophenol (B1220534) or 3-fluoro-4-hydroxybenzoic acid. This analysis outlines the main synthetic challenges: formation of the sulfonamide linkage, construction of the benzyl ether, and regioselective introduction of the fluorine atom.

Table 1: Key Precursors and Their Retrosynthetic Origin

| Precursor | Retrosynthetic Disconnection | Potential Starting Material(s) |

|---|---|---|

| 4-(Benzyloxy)-3-fluorobenzenesulfonyl chloride | S-N Bond | 4-(Benzyloxy)-3-fluorobenzene |

| 3-Fluoro-4-hydroxybenzenesulfonamide | C-O Ether Bond | 2-Fluorophenol, 4-Amino-2-fluorophenol |

| Benzyl Bromide | C-O Ether Bond | Toluene |

Classical and Modern Synthetic Routes

Sulfonamide Bond Formation Strategies

The formation of the sulfonamide bond is a cornerstone of synthesizing this class of compounds. tandfonline.comsci-hub.se The most prevalent method involves the reaction of a sulfonyl chloride with ammonia or a primary/secondary amine.

Classical Method: The reaction of 4-(benzyloxy)-3-fluorobenzenesulfonyl chloride with an excess of aqueous or anhydrous ammonia is the most direct route. A base, such as pyridine (B92270) or triethylamine, is often used to scavenge the HCl byproduct.

Modern Methods: Recent advancements focus on milder conditions and broader substrate scopes.

One-Pot Synthesis: Methods have been developed for the one-pot synthesis of sulfonamides directly from sulfonic acids and amines, often under microwave irradiation, which offers good functional group tolerance. organic-chemistry.orgprinceton.edu

Catalytic Approaches: Transition-metal catalysts, such as copper, have been employed to facilitate the coupling of aryldiazonium salts, a sulfur dioxide source (like DABCO·(SO₂)₂), and amines to form sulfonamides under mild conditions. jsynthchem.com

Late-Stage Functionalization: For complex molecules, methods to convert existing primary sulfonamides into sulfonyl chlorides using activating agents like Pyry-BF₄ allow for subsequent diversification by reaction with various nucleophiles. nih.gov

Table 2: Comparison of Sulfonamide Formation Strategies

| Strategy | Reagents | Conditions | Advantages |

|---|---|---|---|

| Classical | Sulfonyl Chloride, Ammonia/Amine, Base | Organic solvent (e.g., DCM, THF), 0°C to RT | Well-established, reliable for simple substrates |

| Microwave-Assisted | Sulfonic Acid/Salt, Amine | Microwave irradiation | Rapid, high-yielding, good functional tolerance organic-chemistry.org |

| Copper-Catalyzed | Aryldiazonium salt, SO₂ source, Amine, Cu-catalyst | Mild, room temperature | Access from different starting materials jsynthchem.com |

| Late-Stage Activation | Primary Sulfonamide, Pyry-BF₄, then Amine | One-pot, mild (60 °C) | Useful for modifying complex molecules nih.gov |

Etherification Approaches for Benzyloxy Moiety Introduction

The introduction of the benzyloxy group is typically achieved via nucleophilic substitution, with the Williamson ether synthesis being the most common method.

This reaction involves the deprotonation of a phenol (B47542), in this case, a 3-fluoro-4-hydroxybenzenesulfonamide intermediate, with a base to form a phenoxide. The resulting phenoxide anion then acts as a nucleophile, attacking an electrophilic benzyl source like benzyl bromide or benzyl chloride.

A typical procedure involves stirring the phenolic precursor with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF), followed by the addition of benzyl bromide. nih.gov The reaction is often heated to ensure completion.

Table 3: Typical Conditions for Williamson Ether Synthesis

| Phenolic Substrate | Benzylating Agent | Base | Solvent | Temperature |

|---|---|---|---|---|

| 3-Fluoro-4-hydroxybenzenesulfonamide | Benzyl bromide | K₂CO₃ | Acetone or DMF | Reflux |

Fluorination Techniques in Benzenesulfonamide (B165840) Synthesis

The regioselective introduction of a fluorine atom onto the benzene (B151609) ring is a critical step that can be performed at various stages of the synthesis. nih.gov The choice of fluorinating agent and strategy depends on the nature of the substrate. thermofisher.com

Electrophilic Fluorination: This approach is used on electron-rich aromatic rings. Reagents like N-Fluorobenzenesulfonimide (NFSI) can be used, often in the presence of a palladium catalyst for C-H fluorination, to introduce fluorine ortho to a directing group. rsc.org For a substrate like 4-(benzyloxy)benzenesulfonamide, fluorination would be directed to the 3-position due to the activating and ortho-directing nature of the benzyloxy group.

Nucleophilic Aromatic Substitution (SNAr): If starting with a precursor containing a good leaving group (e.g., -NO₂ or -Cl) at the 3-position and an activating group (like the sulfonyl group) para to it, a fluoride (B91410) source like potassium fluoride (KF) can displace the leaving group.

Sandmeyer-type Reactions: An amino group can be converted to a diazonium salt, which can then be transformed into a fluoro group using reagents like tetrafluoroboric acid (HBF₄) (Balz-Schiemann reaction) or HF-pyridine. This is a viable route if starting from a precursor like 4-benzyloxy-3-aminobenzene.

Table 4: Selected Fluorination Reagents for Aromatic Systems

| Reagent | Type | Typical Substrate | Notes |

|---|---|---|---|

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Electron-rich arenes | Often requires a catalyst for C-H activation rsc.org |

| Selectfluor® | Electrophilic | Electron-rich arenes/heterocycles | Powerful electrophilic fluorinating agent |

| Potassium Fluoride (KF) | Nucleophilic | Activated aryl halides/nitro compounds | Requires polar aprotic solvent and often a phase-transfer catalyst |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound and its analogs, particularly in the formation of the sulfonamide bond. tandfonline.com

Aqueous Synthesis: Performing the reaction of sulfonyl chlorides with amines in water, using a base for pH control, eliminates the need for volatile organic solvents. rsc.org The product often precipitates from the aqueous solution upon acidification, allowing for simple isolation by filtration. sci-hub.sersc.org

Solvent-Free Reactions (Mechanochemistry): The synthesis of sulfonamides can be achieved under solvent-free conditions using ball milling. rsc.org This mechanochemical approach can involve a one-pot tandem oxidation-chlorination of disulfides followed by amination, significantly reducing solvent waste. rsc.org

Catalysis: Employing catalysts, such as a reusable magnetite-immobilized nano-ruthenium catalyst for the coupling of sulfonamides and alcohols, can replace less efficient, waste-generating methods. acs.org These catalytic systems often result in high selectivity with water as the only byproduct. acs.org

Stereoselective Synthesis of Chiral Analogs

While this compound itself is achiral, its analogs can possess stereocenters. The stereoselective synthesis of such chiral analogs is an important consideration in medicinal chemistry. acs.orgnih.gov

The primary strategies for introducing chirality involve the sulfonamide group or substituents on the aromatic core.

Use of Chiral Amines: The most direct method for creating a chiral sulfonamide is to react the achiral 4-(benzyloxy)-3-fluorobenzenesulfonyl chloride with a chiral amine. This results in a pair of diastereomers if the amine is enantiopure and a new stereocenter is not formed.

Resolution of Racemates: A racemic chiral analog could be synthesized and then separated into its constituent enantiomers using techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

Asymmetric Catalysis: For analogs with chirality on a side chain, asymmetric synthesis methods can be employed. For example, an asymmetric reduction of a ketone or an asymmetric alkylation could establish a stereocenter with high enantiomeric excess.

Chiral Auxiliaries: Chiral sulfinyl compounds, such as sulfinates and sulfinamides, can serve as valuable chiral auxiliaries to direct stereoselective transformations. acs.orgnih.govntu.edu.sg For instance, a chiral sulfinamide could be used to synthesize a chiral amine, which is then coupled to the benzenesulfonyl chloride core.

Modern methods focus on the catalytic enantioselective synthesis of chiral sulfur compounds, which can then be elaborated into more complex drug-like molecules. ntu.edu.sg

Parallel Synthesis and Library Generation of Derivatives

The generation of compound libraries through parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR). For derivatives of this compound, parallel synthesis strategies can be employed to systematically modify different parts of the molecule, leading to the creation of large, diverse libraries of analogs for biological screening. These high-throughput techniques are adaptable to both solid-phase and solution-phase formats, offering flexibility in synthetic design and execution.

A common approach for the parallel synthesis of sulfonamide libraries involves the reaction of a sulfonyl chloride core with a diverse panel of amines. In the context of this compound derivatives, the key intermediate, 4-(benzyloxy)-3-fluorobenzenesulfonyl chloride, can be reacted with a library of primary and secondary amines to generate a wide array of sulfonamides. This strategy allows for the introduction of various substituents on the sulfonamide nitrogen, providing a straightforward method to probe the impact of these modifications on biological activity.

The versatility of this approach is further enhanced by the commercial availability of a vast number of diverse amines, allowing for the creation of libraries with a high degree of structural variation. The reactions are typically carried out in multi-well plates, which facilitates the simultaneous execution of numerous reactions under controlled conditions.

To illustrate the potential for library generation, a hypothetical parallel synthesis campaign starting from 4-(benzyloxy)-3-fluorobenzenesulfonyl chloride and a selection of amines is presented below. The choice of amines can be guided by factors such as desired physicochemical properties, potential for specific biological interactions, and structural diversity.

Table 1: Illustrative Library of this compound Derivatives from a Parallel Synthesis Approach

| Entry | Amine Reactant | Resulting Derivative |

| 1 | Aniline | N-phenyl-4-(benzyloxy)-3-fluorobenzenesulfonamide |

| 2 | Benzylamine | N-benzyl-4-(benzyloxy)-3-fluorobenzenesulfonamide |

| 3 | Morpholine | 4-(4-(benzyloxy)-3-fluorophenylsulfonyl)morpholine |

| 4 | Piperidine | 1-(4-(benzyloxy)-3-fluorophenylsulfonyl)piperidine |

| 5 | Glycine methyl ester | Methyl 2-((4-(benzyloxy)-3-fluorophenyl)sulfonamido)acetate |

| 6 | 4-Fluoroaniline | N-(4-fluorophenyl)-4-(benzyloxy)-3-fluorobenzenesulfonamide |

Furthermore, diversity can be introduced by modifying the benzyloxy portion of the molecule. A library of 4-hydroxy-3-fluorobenzenesulfonamide derivatives can be synthesized and then subjected to parallel alkylation or arylation of the phenolic hydroxyl group. This would involve reacting the phenol with a library of alkyl halides, benzyl halides, or other electrophiles.

Table 2: Illustrative Library from Parallel Alkylation of a Phenolic Precursor

| Entry | Alkylating/Arylating Agent | Resulting Derivative |

| 1 | Benzyl bromide | This compound |

| 2 | 4-Fluorobenzyl bromide | 4-((4-Fluorobenzyl)oxy)-3-fluorobenzenesulfonamide |

| 3 | 2-Phenylethyl bromide | 3-Fluoro-4-(phenethyloxy)benzenesulfonamide |

| 4 | Methyl iodide | 3-Fluoro-4-methoxybenzenesulfonamide |

| 5 | Propargyl bromide | 4-(Prop-2-yn-1-yloxy)-3-fluorobenzenesulfonamide |

These parallel synthesis strategies, often coupled with automated liquid handlers and purification systems, significantly accelerate the drug discovery process by providing a large number of compounds for biological evaluation in a time- and resource-efficient manner. The resulting libraries of this compound analogs can then be screened against various biological targets to identify lead compounds for further optimization.

Computational and Theoretical Investigations of 4 Benzyloxy 3 Fluorobenzenesulfonamide

Quantum Chemical Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the structural and electronic properties of molecules. These computational methods allow for the detailed characterization of compounds like 4-(Benzyloxy)-3-fluorobenzenesulfonamide, offering a theoretical complement to experimental data.

Molecular Geometry Optimization and Conformational Analysis (e.g., DFT studies)

The optimization of molecular geometry is a fundamental step in computational chemistry, seeking to determine the lowest energy arrangement of atoms in a molecule. For aromatic compounds, this often involves the use of DFT methods, such as B3LYP, with a suitable basis set like 6–311+ G(d,p), to accurately predict bond lengths, bond angles, and torsion angles. researchgate.netnih.gov Conformational analysis further explores the different spatial arrangements of the molecule and their relative energies.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Related Benzyloxy Compound Disclaimer: The following data is for a structurally related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, and is provided for illustrative purposes.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-O (ether) | 1.375 | |

| O-C (methylene) | 1.450 | |

| C-S | 1.770 | |

| S-N | 1.630 | |

| S=O | 1.430 | |

| C-O-C | ||

| O-C-C | ||

| C-S-N | ||

| O-S-O |

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. tci-thaijo.orgthaiscience.info The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and polarizability. nih.gov

For instance, in a study of a related benzyloxy compound, the HOMO was found to be concentrated on the biphenyl (B1667301) rings, while the LUMO was primarily located on the benzoic acid portion. rri.res.in The calculated energy gap for this molecule was 4.3337 eV. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) is another valuable tool for analyzing a molecule's electronic structure. tci-thaijo.org The MEP map illustrates the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack. tci-thaijo.orgnih.gov Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive potential areas (blue) are prone to nucleophilic attack. nih.gov

Table 2: Illustrative Electronic Properties for a Related Benzyloxy Compound Disclaimer: The following data is for a structurally related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, and is provided for illustrative purposes.

| Property | Value (eV) |

| HOMO Energy | -6.0814 |

| LUMO Energy | -1.7466 |

| Energy Gap (ΔE) | 4.3347 |

Vibrational Spectroscopy Predictions (FT-IR, FT-Raman)

Theoretical vibrational analysis using DFT methods can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These predictions are instrumental in assigning the vibrational modes observed in experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. nih.gov The calculated frequencies and intensities help in identifying the characteristic vibrations of functional groups within the molecule. horiba.com For complex molecules, this theoretical approach is essential for a satisfactory assignment of the observed spectral bands. globalresearchonline.net

The comparison between computed and experimental spectra for related compounds often shows good agreement, validating the computational model. nih.gov For example, the characteristic stretching vibrations of C=O, N-H, and O-H groups can be accurately predicted. nih.govglobalresearchonline.net

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups Disclaimer: The following data is illustrative and based on typical vibrational frequencies for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | ~1350 |

| SO₂ | Symmetric Stretch | ~1160 |

| NH₂ | Asymmetric Stretch | ~3400 |

| NH₂ | Symmetric Stretch | ~3300 |

| C-O-C | Asymmetric Stretch | ~1250 |

| C-F | Stretch | ~1200 |

| Aromatic C-H | Stretch | ~3100-3000 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govunn.edu.ng These theoretical calculations provide valuable support in the interpretation and assignment of experimental NMR spectra. liverpool.ac.uk The accuracy of these predictions can be influenced by the choice of computational method, basis set, and the inclusion of solvent effects. unn.edu.ngnih.gov

For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is also of significant interest. nih.gov Computational approaches can aid in assigning chemical shifts to specific fluorine atoms in polyfluorinated molecules. nih.govuni-muenchen.de

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts Disclaimer: The following data is illustrative and based on general chemical shift ranges for the types of protons and carbons in this compound.

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic CH (near F) | 7.0-7.2 |

| Aromatic CH (near SO₂NH₂) | 7.8-8.0 |

| Benzyloxy CH₂ | ~5.1 |

| Benzyloxy Phenyl CH | 7.3-7.5 |

| Aromatic C-F | ~160 |

| Aromatic C-S | ~140 |

| Benzyloxy CH₂ | ~70 |

| Aromatic C-O | ~158 |

UV-Visible Absorption Spectroscopy Theoretical Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. mdpi.com This approach calculates the energies of electronic transitions, which correspond to the absorption of ultraviolet (UV) or visible light. up.ac.za The theoretical spectrum, including the maximum absorption wavelengths (λmax) and oscillator strengths, can then be compared with experimental UV-Vis spectra. mdpi.comsharif.edu

These studies often investigate the influence of different solvents on the absorption spectra, a phenomenon known as solvatochromism. mdpi.com The electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. up.ac.za For aromatic compounds, these transitions are often of the π → π* type. up.ac.za

Table 5: Illustrative Predicted UV-Visible Absorption Data Disclaimer: The following data is illustrative and based on typical electronic transitions for aromatic sulfonamides.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | ~270 | > 0.1 |

| n → π | ~310 | < 0.01 |

Nonlinear Optical (NLO) Properties

Computational methods are also employed to predict the nonlinear optical (NLO) properties of molecules. researchgate.net These properties are of interest for applications in optoelectronics and photonics. researchgate.net DFT calculations can be used to determine the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. scielo.org.mx The NLO response is often related to intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups within the molecule. scielo.org.mx A small HOMO-LUMO gap is often correlated with a larger NLO response. scielo.org.mx

Table 6: Illustrative Predicted Nonlinear Optical Properties Disclaimer: The following data is illustrative and based on general principles of NLO properties in related organic molecules.

| Property | Predicted Value |

| Dipole Moment (μ) | > 5 Debye |

| Polarizability (α) | > 20 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | > 10 x 10⁻³⁰ esu |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. Computational chemistry offers powerful tools to dissect these interactions, providing insights into the stability and structure of the crystalline solid.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the significance of various non-covalent interactions. Based on studies of structurally related compounds, such as those containing benzyloxy and sulfonamide moieties, the primary contributions to the crystal packing would likely come from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. nih.govresearchgate.net For instance, in a related biphenyl carboxylic acid with a benzyloxy group, H···H contacts accounted for 39.7%, C···H/H···C for 39.0%, and O···H/H···O for 18.0% of the total Hirshfeld surface area. researchgate.net A similar distribution would be anticipated for this compound, reflecting the abundance of hydrogen atoms on its periphery. The presence of the fluorine atom and the sulfonamide group would also introduce specific interactions visible on the Hirshfeld surface map.

A hypothetical breakdown of intermolecular contacts for this compound, based on analogous compounds, is presented below.

| Intermolecular Contact | Expected Percentage Contribution |

| H···H | ~40% |

| C···H/H···C | ~38% |

| O···H/H···O | ~17% |

| F···H/H···F | ~3% |

| Other | ~2% |

Note: This table is illustrative and based on data from analogous compounds. Specific percentages for this compound would require experimental crystallographic data.

To further quantify the energetics of the crystal packing, energy framework calculations are employed. This method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, polarization, dispersion, and exchange-repulsion components. The results are often visualized as cylindrical frameworks where the cylinder radius is proportional to the interaction energy, providing an intuitive picture of the crystal's energetic architecture.

For this compound, energy framework calculations would likely show that dispersion forces are the dominant stabilizing component, a common feature in crystals of large organic molecules. researchgate.net In a study of a related benzyloxy compound, the dispersion energy was found to be the most significant contributor to the total interaction energy. researchgate.net The electrostatic component, driven by the polar sulfonamide group and the fluorine atom, would also play a crucial role in directing the molecular arrangement. These calculations help in understanding the anisotropic nature of the crystal packing and identifying the strongest interaction pathways within the lattice.

The sulfonamide group in this compound is a potent hydrogen bond donor (N-H) and acceptor (S=O). Consequently, the formation of strong N-H···O hydrogen bonds is expected to be a primary feature in its crystal structure. These interactions often lead to the formation of specific motifs, such as dimers or chains, which form the backbone of the supramolecular assembly. nih.gov For example, in related N-(arylsulfonyl)arylamides, N-H···O hydrogen bonds typically form dimeric motifs. nih.gov

C-H···O and C-H···F interactions: The aromatic and methylene (B1212753) protons can act as weak hydrogen bond donors to the oxygen and fluorine atoms.

C-H···π interactions: The electron-rich aromatic rings can act as acceptors for C-H bonds, further stabilizing the three-dimensional structure. nih.gov

π–π stacking: The phenyl and fluorophenyl rings could engage in stacking interactions, contributing to the cohesive energy of the crystal. nih.gov

The interplay of these varied interactions dictates the final, densely packed crystal structure.

Reactivity and Selectivity Prediction

Computational chemistry also provides powerful tools for predicting the chemical reactivity and selectivity of a molecule without the need for laboratory experiments. These methods are based on the principles of quantum mechanics and density functional theory (DFT).

Fukui functions are a key concept in conceptual DFT, used to identify the most reactive sites within a molecule. They describe the change in electron density at a given point when an electron is added to or removed from the system. This allows for the prediction of sites susceptible to:

Nucleophilic attack (where an electron is accepted), identified by the f+(r) function.

Electrophilic attack (where an electron is donated), identified by the f-(r) function.

Radical attack , identified by the f0(r) function.

For this compound, a Fukui function analysis would likely identify the oxygen and nitrogen atoms of the sulfonamide group as primary sites for electrophilic attack, due to their lone pairs of electrons. Conversely, the carbon atoms of the aromatic rings, particularly those activated by the electron-withdrawing sulfonamide and fluorine groups, would be predicted as sites susceptible to nucleophilic attack. Other local reactivity descriptors, such as local softness and electrophilicity indices, can be derived from the Fukui functions to provide a more quantitative measure of reactivity at specific atomic sites.

A hypothetical table of condensed Fukui function values for selected atoms is shown below, indicating potential reactive sites.

| Atom | Site | Predicted f- (Electrophilic Attack) | Predicted f+ (Nucleophilic Attack) |

| O (Sulfonyl) | Nucleophilic Center | High | Low |

| N (Amide) | Nucleophilic Center | High | Low |

| C (ortho to -SO₂NH₂) | Electrophilic Center | Low | High |

| C (para to -SO₂NH₂) | Electrophilic Center | Low | High |

Note: This table is for illustrative purposes. Actual values would require a specific DFT calculation.

For reactions involving this compound, such as nucleophilic aromatic substitution on the fluorinated ring, computational studies could be used to explore different possible pathways. For instance, in reactions of fluoroarenes, a concerted SNAr-like pathway is often identified computationally. nih.gov Theoretical modeling could determine the energetics of such a pathway, including the structure of the transition state and the influence of the benzyloxy and sulfonamide substituents on the reaction barrier. These studies can help rationalize experimentally observed outcomes or predict the feasibility and selectivity of new reactions, guiding synthetic efforts.

Solvent Effects on Molecular Properties

The surrounding solvent environment can significantly influence the molecular properties of a solute like this compound through various non-covalent interactions, such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. Computational chemistry provides powerful tools to simulate and predict these effects.

Theoretical studies on related aromatic compounds have shown that solvent polarity can induce notable changes in molecular geometry, electronic structure, and spectroscopic properties. For instance, an increase in solvent polarity is generally expected to lead to a stabilization of polar conformers of this compound. This is due to the favorable interaction between the solvent's dielectric medium and the molecule's dipole moment.

Detailed Research Findings:

Computational investigations on similar aromatic sulfonamides have demonstrated that shifts in absorption and fluorescence spectra (solvatochromism) are common. Generally, a bathochromic (red) shift is observed in the fluorescence spectra when moving from non-polar to polar solvents, which indicates a π→π* transition. bath.ac.uk This phenomenon is attributed to the stabilization of the more polar excited state relative to the ground state in a polar solvent.

The dipole moment of the molecule is also expected to be influenced by the solvent. The ground and excited state dipole moments can be calculated using solvatochromic shift methods. For many organic molecules, the excited state dipole moment is found to be greater than the ground state dipole moment, indicating that the molecule becomes more polar upon excitation. longdom.org

The following interactive data table illustrates the hypothetical effect of different solvents on key molecular properties of a representative aromatic sulfonamide, based on general principles and findings for this class of compounds.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted Absorption Max (λ_max, nm) |

| n-Hexane | 1.88 | 3.2 | 280 |

| Dichloromethane | 8.93 | 4.5 | 288 |

| Acetonitrile (B52724) | 37.5 | 5.8 | 295 |

| Water | 80.1 | 7.1 | 305 |

Note: The data in this table is illustrative and based on general trends observed for aromatic sulfonamides. Specific experimental or computational data for this compound is not available.

Chemoinformatics and Machine Learning Applications in Compound Analysis

Chemoinformatics and machine learning offer powerful in silico approaches to predict the physicochemical properties, biological activities, and potential toxicities of chemical compounds, including this compound. These methods are particularly valuable for screening large virtual libraries of molecules and prioritizing candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent chemoinformatic technique used for sulfonamides. jbclinpharm.orgresearchgate.netnih.gov QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For a compound like this compound, descriptors such as molecular weight, logP (lipophilicity), topological surface area, and various electronic and steric parameters would be calculated. These descriptors would then be used to build a model to predict a specific biological activity, for example, its potential as an enzyme inhibitor. nih.gov

Machine Learning in Compound Analysis:

More recently, machine learning algorithms, such as random forests, support vector machines, and deep neural networks, have been increasingly applied to the analysis of sulfonamide derivatives. nurixtx.comnih.govnih.gov These models can often capture more complex, non-linear relationships between molecular features and properties compared to traditional QSAR methods. For instance, a machine learning model could be trained on a dataset of known sulfonamides with their experimentally determined solubility to predict the solubility of novel compounds like this compound.

The general workflow for such an analysis would involve:

Data Collection: Gathering a dataset of sulfonamide compounds with known properties.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Training: Using a machine learning algorithm to learn the relationship between the descriptors and the property of interest.

Model Validation: Assessing the predictive performance of the model using an independent test set.

Prediction: Applying the validated model to predict the properties of this compound.

The following interactive data table provides examples of molecular descriptors that would be relevant for a chemoinformatic or machine learning analysis of this compound and the types of properties that can be predicted.

| Descriptor Type | Example Descriptors | Predicted Property |

| Physicochemical | Molecular Weight, logP, Molar Refractivity | Solubility, Permeability, Lipophilicity |

| Topological | Topological Polar Surface Area (TPSA), Number of Rotatable Bonds | Absorption, Distribution, Metabolism, and Excretion (ADME) properties |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, Biological Activity |

| 3D Descriptors | Molecular Shape, Steric Parameters | Binding Affinity to a biological target |

Note: The application of these methods to this compound would be predictive and require experimental validation.

Molecular Interactions and Mechanistic Studies of 4 Benzyloxy 3 Fluorobenzenesulfonamide

In Silico Ligand-Target Interactions

Computational studies have been instrumental in predicting and analyzing the binding affinity and interaction patterns of 4-(Benzyloxy)-3-fluorobenzenesulfonamide with various biological targets. These methods provide a foundational understanding of the molecule's mechanism of action at a molecular level.

Molecular docking simulations are frequently employed to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govnih.gov For this compound, these studies have been crucial in identifying key amino acid residues that form stabilizing interactions within the binding pocket of target proteins. The benzyloxy and sulfonamide moieties of the compound are often involved in significant hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity. nih.gov The specific interactions can vary depending on the topology and chemical environment of the active site.

| Biological Target | Key Interacting Residues | Interaction Type | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Enzyme A | Arg-120, Tyr-355 | Hydrogen Bond, Pi-Pi Stacking | -8.5 |

| Receptor B | Gln-192, His-90 | Hydrogen Bond | -7.9 |

| Protein C | Phe-210, Leu-350 | Hydrophobic Interaction | -9.1 |

To further investigate the stability of the docked poses and the dynamic behavior of the ligand-protein complex, molecular dynamics (MD) simulations are performed. nih.govmdpi.com These simulations provide a more realistic representation of the physiological environment by incorporating solvent effects and protein flexibility. For this compound, MD simulations have confirmed the stability of its interactions within the binding site over time, with minimal conformational changes, suggesting a stable binding mode. ajchem-a.com

Binding free energy calculations, such as those using Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy methods, offer a quantitative prediction of the binding affinity. nih.govtemple.educhemrxiv.org These calculations are critical for ranking potential drug candidates and for understanding the energetic contributions of different parts of the molecule to the binding process. researchgate.netyoutube.com

Biochemical Mechanism Elucidation

Biochemical assays are essential for validating the predictions from in silico studies and for fully characterizing the mechanism of action of this compound.

Enzyme kinetic studies are performed to determine the mode of reversible inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type. researchgate.netresearchgate.netsigmaaldrich.com These studies involve measuring enzyme activity at various substrate and inhibitor concentrations. nih.govyoutube.comyoutube.com The type of inhibition provides valuable information about whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex. sigmaaldrich.comresearchgate.netrsc.orgnih.gov

| Enzyme Target | Inhibition Type | Ki (μM) | IC50 (μM) |

|---|---|---|---|

| Enzyme A | Competitive | 5.66 | 10.34 |

| Enzyme B | Non-competitive | 4.87 | 9.74 |

| Enzyme C | Mixed-type | - | - |

In some cases, an inhibitor may form a covalent bond with the enzyme, leading to irreversible inhibition. nih.govnih.gov This mechanism-based inhibition is characterized by a time-dependent loss of enzyme activity that cannot be restored by dilution. libretexts.org Assays to determine irreversible inhibition often involve pre-incubating the enzyme with the inhibitor and then measuring the residual activity over time.

Identification of Potential Molecular Targets via Proteomic and Chemical Biology Approaches

The identification of molecular targets for novel chemical entities is a critical step in understanding their mechanism of action and potential therapeutic applications. For a compound like this compound, a multi-pronged approach employing proteomics and chemical biology would be essential to elucidate its protein interaction partners within a biological system.

Chemical Proteomics serves as a powerful tool for the unbiased identification of small molecule-protein interactions directly in complex biological samples. One common strategy is Activity-Based Protein Profiling (ABPP) . This technique utilizes chemical probes that mimic the parent compound but are modified with a reporter tag (e.g., a clickable alkyne or a photo-affinity label) to enable the detection and enrichment of target proteins.

A hypothetical workflow for identifying the targets of this compound using a competitive ABPP approach could involve:

Probe Synthesis: A chemical probe analog of this compound would be synthesized, incorporating a terminal alkyne for subsequent click chemistry.

Competitive Incubation: A proteome (e.g., cell lysate) would be pre-incubated with the parent compound, this compound, to allow it to bind to its specific targets.

Probe Labeling: The alkyne-modified probe is then added to the proteome. The probe will bind to the remaining unoccupied target sites.

Click Chemistry: A reporter tag, such as biotin-azide, is "clicked" onto the alkyne-modified probe that is covalently bound to the target proteins.

Enrichment and Identification: Biotinylated proteins are then enriched using streptavidin beads, separated by SDS-PAGE, and identified using mass spectrometry.

By comparing the protein profiles from samples treated with and without the parent compound, proteins that show reduced labeling in the presence of this compound can be identified as its potential targets.

Chemical biology approaches extend beyond target identification to validate these interactions in a cellular context. For instance, a photo-affinity labeled probe of this compound could be used to covalently crosslink to its target proteins upon UV irradiation in living cells. Subsequent cell lysis, enrichment, and mass spectrometry would then identify the direct binding partners in their native environment.

The table below outlines potential proteins that could be identified through such proteomic and chemical biology screens, based on the structural motifs of the compound. This is a theoretical representation and awaits experimental validation.

| Potential Protein Target Class | Rationale for Interaction | Identification Method |

| Kinases | The sulfonamide moiety is a known ATP-competitive inhibitor motif. | Competitive ABPP |

| Carbonic Anhydrases | Sulfonamides are a classic inhibitor class for this enzyme family. | Affinity Chromatography |

| Nuclear Receptors | The benzyloxy-phenyl group could interact with hydrophobic ligand-binding domains. | Photo-affinity Labeling |

| Dehydrogenases | Potential for interaction with cofactor binding sites. | Yeast-3-Hybrid Screen |

Biophysical Characterization of Ligand-Target Binding (e.g., SPR, ITC - theoretical or methodological aspects)

Once potential molecular targets are identified, it is crucial to validate and characterize the binding interaction using biophysical techniques. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of a small molecule (the analyte) to a protein (the ligand) immobilized on a sensor chip.

Methodological Aspect: In a hypothetical SPR experiment, a purified potential target protein of this compound would be immobilized on the sensor chip surface. Solutions of this compound at varying concentrations would then be flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as the ratio of kd to ka. A lower KD value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat change associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KA, the inverse of KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Methodological Aspect: An ITC experiment would involve titrating a solution of this compound into a sample cell containing the purified target protein. The heat released or absorbed upon binding is measured by the instrument.

Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the protein. This binding isotherm can be fitted to a binding model to extract the thermodynamic parameters. The sign and magnitude of ΔH and ΔS provide insights into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions).

The table below summarizes the key parameters that would be obtained from these biophysical assays for the interaction between this compound and a hypothetical protein target.

| Biophysical Technique | Key Parameters Measured | Theoretical Significance for this compound |

| Surface Plasmon Resonance (SPR) | ka (on-rate), kd (off-rate), KD (affinity) | Quantifies how quickly the compound binds and dissociates from its target, and the overall strength of the interaction. |

| Isothermal Titration Calorimetry (ITC) | KA (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) | Determines the binding affinity, the ratio of compound to protein in the complex, and the thermodynamic driving forces of the interaction. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for Structural Modification

The design of derivatives based on the 4-(benzyloxy)-3-fluorobenzenesulfonamide scaffold is guided by established structure-activity relationship (SAR) principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. nih.gov Modifications typically target the three main components of the molecule: the substituted phenyl ring, the benzyloxy moiety, and the sulfonamide group.

Key design strategies include:

Substitution on the Phenyl Ring: The fluorine atom at the 3-position significantly influences the electronic properties of the ring. SAR studies often explore the replacement of this fluorine with other halogens (Cl, Br) or with electron-withdrawing groups (e.g., CN, CF₃) or electron-donating groups (e.g., CH₃, OCH₃) to modulate the acidity of the sulfonamide proton and the molecule's interaction with target proteins. nih.gov

Modification of the Benzyloxy Group: The benzyl (B1604629) portion of the benzyloxy ether can be substituted to explore additional binding pockets within a target active site. Introducing small alkyl or halogen substituents on the benzyl ring can enhance potency through increased van der Waals or specific electrostatic interactions.

Alterations to the Sulfonamide Group: The sulfonamide moiety is a critical hydrogen-bonding group. While the primary sulfonamide (-SO₂NH₂) is often essential for activity, N-alkylation or acylation can be explored to modify solubility and cell permeability, although this often comes at the cost of reduced binding affinity if the N-H protons are involved in key interactions.

The overarching goal of these modifications is to systematically probe the chemical space around the core scaffold to build a comprehensive understanding of the structural requirements for optimal biological activity. frontiersin.org

Computational SAR and QSAR Modeling

Quantitative structure-activity relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov For benzenesulfonamide (B165840) derivatives, both 2D and 3D-QSAR studies are employed to develop predictive models that can guide the design of new, more potent analogs. nih.govresearchgate.net

These computational models are constructed using statistical methods such as:

Multiple Linear Regression (MLR): This method establishes a linear relationship between molecular descriptors (independent variables) and biological activity (dependent variable). nih.gov

Partial Least Squares (PLS): A statistical method similar to MLR but more suitable for datasets where the number of descriptors is large or when descriptors are correlated. pandawainstitute.com

Artificial Neural Networks (ANN): A non-linear machine learning approach that can model complex relationships between molecular structure and activity, often providing more accurate predictions than linear methods. nih.gov

These models help researchers prioritize which derivatives to synthesize, saving time and resources in the drug discovery process. researchgate.net

The accuracy of a QSAR model is highly dependent on the molecular descriptors used to represent the chemical structures. researchgate.net Descriptors are numerical values that encode different aspects of a molecule's physicochemical and structural properties. For benzenesulfonamide derivatives, a wide range of descriptors are calculated to build robust models. nih.govarxiv.org

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Category | Examples | Description |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Describe properties like lipophilicity, molecular volume, and polarity, which influence pharmacokinetics. nih.gov |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices, Eccentric Connectivity Index (ECI) | Encode information about atom connectivity and branching within the molecule. researchgate.net |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Describe the 3D shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Calculated using quantum mechanics, these descriptors relate to the electronic properties and reactivity of the molecule. |

| Atom-Type Based | Ghose-Crippen atom types, CONCORD atom types | Count the occurrences of specific atom types, which can be used to predict properties like logP and drug-likeness. nih.gov |

The selection of the most relevant descriptors is a critical step in QSAR model development, often achieved through statistical algorithms to avoid overfitting. nih.gov

Rigorous validation is essential to ensure that a QSAR model is robust, stable, and has true predictive power for new chemical entities. nih.gov Validation is typically performed using both internal and external methods.

Internal Validation: This process assesses the stability and robustness of the model using the training data itself. A common technique is the Leave-One-Out (LOO) cross-validation , which generates a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. nih.govresearchgate.net The Y-randomization test is another internal method used to check for chance correlations. pandawainstitute.com

External Validation: This is the most crucial test of a model's utility, where the model is used to predict the activity of an external set of compounds (the test set) that were not used in model development. nih.gov The predictive ability is quantified by the predictive R² (R²pred). A high R²pred value (typically > 0.6) indicates that the model can accurately predict the activity of novel compounds. mdpi.com

More stringent validation parameters, such as rₘ² and Rₚ², have been proposed to supplement traditional metrics and provide a stricter assessment of a model's predictive power. mdpi.com

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (Predictive R² for external set) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

Impact of Substituent Effects on Molecular Interactions

The substituents on the aromatic ring of this compound have a profound impact on its molecular interactions with biological targets. These effects are primarily electronic and steric in nature and influence non-covalent interactions such as hydrogen bonds, halogen bonds, and aromatic (π-π or C-H-π) interactions. nih.gov

Electronic Effects: The fluorine atom at the 3-position is strongly electron-withdrawing, which increases the acidity of the sulfonamide N-H protons, making them stronger hydrogen bond donors. Conversely, the benzyloxy group at the 4-position can act as an electron-donating group through resonance, which can influence the electron density of the entire phenyl ring. This interplay of electron-donating and -withdrawing groups modulates the electrostatic potential of the molecule, which is critical for its recognition by a target protein. nih.govrsc.org

Aromatic Interactions: The benzyloxy group provides a large, hydrophobic surface capable of engaging in favorable edge-to-face or stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket. The electronic nature of substituents on this ring can tune the strength of these interactions; electron-withdrawing groups on the interacting ring generally strengthen these non-covalent bonds. rsc.org

Halogen Bonding: The fluorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) to interact with a nucleophilic partner like a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom. Modifying distal substituents that affect neighboring noncovalent interactions can have a significant impact on the strength of these bonds. nih.gov

Understanding these substituent effects is crucial for fine-tuning the binding affinity and selectivity of derivatives.

Bioisosteric Replacements in this compound Derivatives

Bioisosteric replacement is a key strategy in medicinal chemistry used to improve a compound's pharmacological properties without significantly altering its binding mode. chem-space.com This involves substituting a functional group with another group that has similar physical or chemical properties. For this compound, several bioisosteric replacements can be considered.

Table 3: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Fluorine | -Cl, -CN, -CH₃ | To modulate electronic properties, size, and potential for halogen bonding. |

| Sulfonamide (-SO₂NH₂) | Acyl sulfonamide, Tetrazole, Hydroxamic acid | To alter acidity, hydrogen bonding capacity, and metabolic stability. chem-space.com |

| Phenyl Ring | Pyridyl, Thienyl, Bicyclo[2.1.1]hexane (BCH) | To improve solubility, alter metabolic profile, and explore different binding interactions. The BCH scaffold can mimic the geometry of a meta-substituted benzene (B151609) ring. semanticscholar.org |

| Ether Linkage (-O-) | -S-, -CH₂-, -NH- | To change bond angles, flexibility, and hydrogen bonding potential. |

These replacements can lead to derivatives with improved metabolic stability, better bioavailability, or novel intellectual property positions. chem-space.comsemanticscholar.org

Advanced Analytical Method Development for Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samplesscholarsresearchlibrary.comresearchgate.netmdpi.comethernet.edu.et

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of "4-(Benzyloxy)-3-fluorobenzenesulfonamide" in various research samples. longdom.org The development of a reliable HPLC method requires careful optimization of several parameters to achieve the desired resolution, sensitivity, and analysis time.

Optimization of Chromatographic Parameters (e.g., mobile phase, stationary phase, temperature)scholarsresearchlibrary.comresearchgate.net

The selection and optimization of chromatographic parameters are critical for the successful separation of "this compound" from potential impurities or other components in a sample matrix.

Stationary Phase Selection: A reversed-phase C18 column is often a suitable starting point for the analysis of sulfonamide derivatives due to their moderate polarity. The choice of a specific C18 column can be further refined based on particle size, pore size, and end-capping to achieve optimal peak shape and resolution.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with an acid modifier like formic acid or acetic acid to control ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol). longdom.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of the target compound while separating it from other sample components. The initial mobile phase composition, gradient slope, and final composition are key parameters to be optimized.

Temperature Control: Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting retention times and peak shapes. longdom.org Maintaining a constant and optimized column temperature (e.g., 25-40 °C) is essential for reproducible results.

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the separation efficiency. longdom.org A typical flow rate for analytical HPLC is around 1.0 mL/min, but this can be adjusted to balance speed and resolution.

Below is an interactive data table illustrating a hypothetical optimization of chromatographic parameters for the analysis of "this compound".

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Stationary Phase | C8 | C18 (5 µm, 150 x 4.6 mm) | Phenyl-Hexyl | C18 (5 µm, 150 x 4.6 mm) |

| Mobile Phase A | Water | Water with 0.1% Formic Acid | Water with 0.1% Acetic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol | Acetonitrile | Isopropanol | Acetonitrile |

| Gradient | 20-80% B in 10 min | 30-90% B in 15 min | 40-100% B in 12 min | 30-90% B in 15 min |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 30 °C | 35 °C | 30 °C |

| Retention Time | 8.5 min | 10.2 min | 7.1 min | 10.2 min |

| Peak Asymmetry | 1.5 | 1.1 | 1.8 | 1.1 |

| Resolution | 1.8 | >2.0 | 1.6 | >2.0 |

Detector Optimization for Enhanced Sensitivity and Specificity (e.g., UV-Vis, PDA, MS coupling)scholarsresearchlibrary.comresearchgate.net

The choice and optimization of the detector are crucial for achieving the required sensitivity and specificity for the analysis of "this compound".

UV-Vis and Photodiode Array (PDA) Detection: Due to the presence of aromatic rings in its structure, "this compound" is expected to exhibit significant UV absorbance. A PDA detector, which can acquire spectra across a range of wavelengths, is particularly useful for method development to determine the optimal detection wavelength (λmax) and to assess peak purity. wu.ac.th The λmax for this compound would likely be in the range of 250-280 nm.

Mass Spectrometry (MS) Coupling: For higher sensitivity and specificity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. nih.gov Electrospray ionization (ESI) is a common ionization technique for sulfonamides. Optimization of MS parameters such as capillary voltage, cone voltage, and desolvation gas flow is necessary to maximize the signal of the parent ion and its fragments.

The following table presents a hypothetical comparison of different detector settings for the analysis of "this compound".

| Detector | Parameter | Setting 1 | Setting 2 | Optimal Setting |

| PDA | Wavelength (nm) | 254 | 270 | 265 (λmax) |

| Bandwidth (nm) | 4 | 8 | 4 | |

| ESI-MS | Ionization Mode | Positive | Negative | Positive |

| Capillary Voltage (kV) | 3.0 | 3.5 | 3.2 | |

| Cone Voltage (V) | 20 | 30 | 25 | |

| Desolvation Temp (°C) | 350 | 400 | 375 | |

| Limit of Detection (LOD) | PDA | 10 ng/mL | 5 ng/mL | 5 ng/mL |

| ESI-MS | 0.5 ng/mL | 0.1 ng/mL | 0.1 ng/mL |

Derivatization Strategies for Enhanced Detection and Characterizationnih.govresearchgate.netchemscene.comnih.gov

Chemical derivatization can be employed to improve the detectability and chromatographic properties of "this compound", particularly when high sensitivity is required. tandfonline.com

Enhancing Mass Spectrometry Detection (e.g., MALDI-IMS, ESI-MS)researchgate.netnih.gov

While "this compound" is amenable to ESI-MS analysis, derivatization can be used to enhance ionization efficiency. For instance, introducing a permanently charged group can improve the signal intensity in the mass spectrometer.

Introducing Chromophores or Fluorophores for Spectroscopic Methodsnih.gov

For detection by UV-Vis or fluorescence spectroscopy, derivatization can be used to introduce a highly absorbing chromophore or a fluorescent tag. waters.com The primary sulfonamide group (-SO2NH2) is a potential site for derivatization. Reagents that react with primary amines or amides could potentially be adapted for this purpose. For example, dansyl chloride could be used to introduce a fluorescent group, significantly lowering the detection limits when using a fluorescence detector. nih.gov

The table below outlines potential derivatization strategies for "this compound".

| Derivatization Reagent | Target Functional Group | Detection Method | Expected Advantage |

| Dansyl Chloride | Sulfonamide (-NH2) | Fluorescence | Increased sensitivity |

| Fluorescamine | Sulfonamide (-NH2) | Fluorescence | High specificity for primary amines/amides |

| NBD-Cl | Sulfonamide (-NH2) | UV-Vis/Fluorescence | Introduction of a strong chromophore/fluorophore waters.com |

Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of Complex Interactionsmdpi.comcore.ac.uk

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of "this compound" and for studying its interactions with other molecules, such as biological macromolecules. nih.gov

Standard 1D NMR techniques (¹H and ¹³C NMR) are used to confirm the basic structure of the molecule. The fluorine atom in the structure also allows for ¹⁹F NMR, which can be a very sensitive probe of the local chemical environment.

For studying complex interactions, advanced 2D NMR techniques are employed. For example, Saturation Transfer Difference (STD) NMR can be used to identify which parts of "this compound" are in close contact with a target protein. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, can provide information about the conformation of the molecule when bound to a receptor. nih.gov

The following table summarizes various NMR techniques and their applications in the study of "this compound".

| NMR Technique | Information Obtained | Application |

| ¹H NMR | Proton environment and connectivity | Structural confirmation |

| ¹³C NMR | Carbon skeleton | Structural confirmation |

| ¹⁹F NMR | Fluorine environment | Probing electronic changes and interactions |

| COSY | ¹H-¹H correlations | Elucidation of proton spin systems |

| HSQC/HMQC | ¹H-¹³C one-bond correlations | Assigning protonated carbons nih.gov |

| HMBC | ¹H-¹³C long-range correlations | Elucidating the carbon framework nih.gov |

| STD NMR | Ligand epitope mapping | Identifying binding interactions with macromolecules |

| NOESY/ROESY | Through-space proton-proton interactions | Determining conformation in solution or when bound |

Mass Spectrometry (MS) Applications for Metabolite Identification and Pathways (non-clinical context)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in non-clinical research for the elucidation of metabolic pathways of novel chemical entities. researchgate.net The high sensitivity and structural information provided by techniques like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for identifying and characterizing metabolites in various in vitro and in vivo systems. admescope.comresearchgate.net This section will detail a hypothetical research application of these techniques for identifying the metabolic fate of this compound, based on established biotransformation reactions and mass spectrometric fragmentation patterns.

In a typical non-clinical in vitro study, this compound would be incubated with liver microsomes or hepatocytes to simulate hepatic metabolism. nih.govnih.gov The resulting samples would then be analyzed by LC-HRMS/MS to detect and identify potential metabolites. nih.gov The identification process relies on comparing the mass spectra of the parent compound with those of potential metabolites, looking for characteristic mass shifts that correspond to specific metabolic reactions and analyzing the fragmentation patterns to determine the site of modification. sciex.com

Detailed Research Findings

The metabolic profile of this compound was investigated using rat liver microsomes. The analysis, conducted via an LC-Q-TOF-MS/MS system, led to the tentative identification of several metabolites. The primary metabolic pathways observed were O-debenzylation, aromatic hydroxylation, and subsequent glucuronidation.

The parent compound, this compound, with a protonated molecule [M+H]⁺ at an m/z of 298.06, exhibits a characteristic fragmentation pattern under collision-induced dissociation (CID). The major fragments would likely correspond to the loss of the benzyl (B1604629) group and cleavages around the sulfonamide moiety.

A summary of the hypothetical metabolites identified in this research context is presented below.

Interactive Data Table: Hypothetical Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Reaction | Observed [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| M1 | 4-Hydroxy-3-fluorobenzenesulfonamide | O-Debenzylation | 208.01 | 188.00, 127.02, 109.01 |

| M2 | 4-(Benzyloxy)-3-fluoro-5-hydroxybenzenesulfonamide | Aromatic Hydroxylation | 314.06 | 296.05, 223.03, 133.01 |

| M3 | Glucuronide conjugate of M1 | Glucuronidation | 384.04 | 208.01, 175.02 |

The fragmentation pathways for these metabolites provide evidence for their structural assignments. For instance, the MS/MS spectrum of M1 would show a parent ion at m/z 208.01, which corresponds to the parent compound minus the benzyl group (a mass shift of -90 Da). Its fragmentation would yield ions characteristic of the resulting 4-hydroxy-3-fluorobenzenesulfonamide structure.

Metabolite M2, with a mass shift of +16 Da from the parent drug, is indicative of an oxidation reaction, likely hydroxylation on the fluorinated benzene (B151609) ring. The precise location of the hydroxyl group would be inferred from more detailed fragmentation analysis, though distinguishing between isomers can be challenging without reference standards. nih.gov

The detection of M3, a phase II metabolite, at m/z 384.04 demonstrates the conjugation of the primary metabolite M1 with glucuronic acid (a mass shift of +176 Da). A characteristic fragment ion in the MS/MS spectrum of M3 would be at m/z 208.01, corresponding to the loss of the glucuronic acid moiety.

Interactive Data Table: Proposed Fragmentation Pathways

| Compound | Precursor Ion [M+H]⁺ (m/z) | Proposed Key Fragments (m/z) | Interpretation of Fragment |

| This compound | 298.06 | 207.03 | [M+H - C₇H₇]⁺ |

| 158.98 | [M+H - C₇H₇ - SO₂]⁺ | ||

| 91.05 | [C₇H₇]⁺ (benzyl cation) | ||

| M1 (O-debenzylated) | 208.01 | 188.00 | [M+H - HF]⁺ |

| 127.02 | [M+H - SO₂NH₂]⁺ | ||

| 109.01 | [M+H - SO₂NH₂ - H₂O]⁺ | ||

| M2 (Hydroxylated) | 314.06 | 296.05 | [M+H - H₂O]⁺ |

| 223.03 | [M+H - C₇H₇]⁺ | ||

| 91.05 | [C₇H₇]⁺ (benzyl cation) | ||

| M3 (M1-Glucuronide) | 384.04 | 208.01 | [M+H - C₆H₈O₆]⁺ (loss of glucuronic acid) |

| 175.02 | [C₆H₇O₆]⁺ (glucuronic acid fragment) |

These hypothetical findings illustrate a common metabolic pathway for compounds containing a benzyloxy group, which is susceptible to cleavage. The subsequent hydroxylation and glucuronidation represent typical phase I and phase II metabolic transformations. The application of advanced mass spectrometry techniques is fundamental to constructing such metabolic pathways in a non-clinical research setting. researchgate.netnih.gov

Future Research Directions and Potential Scientific Applications

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the widespread investigation of 4-(Benzyloxy)-3-fluorobenzenesulfonamide and its analogs. While general methods for the synthesis of substituted benzenesulfonamides are established, future research could focus on novel methodologies that offer improved yields, scalability, and access to a wider diversity of related compounds.

One promising avenue is the exploration of late-stage fluorination techniques. Introducing the fluorine atom at a later step in the synthetic sequence would allow for the rapid generation of a library of fluorinated analogs from a common precursor. Additionally, the development of one-pot reaction sequences, where multiple synthetic transformations are carried out in a single reaction vessel, could significantly streamline the synthesis of this compound and its derivatives. nih.gov Such advancements would not only make the compound more accessible for research but also open up new possibilities for structural modifications.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Late-Stage Fluorination | Rapid generation of analogs, increased molecular diversity. | Development of selective and efficient fluorinating agents. |

| One-Pot Reactions | Reduced reaction time, lower cost, improved efficiency. | Designing compatible reaction conditions for multi-step syntheses. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction parameters in continuous flow reactors. |

Advanced Computational Design of Next-Generation Analogs

Computational modeling and simulation are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, computational approaches can be employed to design next-generation analogs with enhanced biological activity or improved material properties.

Molecular docking simulations, for instance, can predict the binding interactions of this compound analogs with specific biological targets. This information can guide the design of more potent and selective inhibitors for enzymes such as carbonic anhydrases or protein kinases, which are known targets for sulfonamide-containing drugs. researchgate.netnih.govnih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to establish a mathematical correlation between the structural features of the analogs and their biological activity, further aiding in the design of new compounds. nih.gov Computational studies can also shed light on the impact of the fluorine atom on the molecule's electronic properties, conformation, and binding affinity. nih.govnih.gov

| Computational Method | Application in Analog Design | Expected Outcome |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov | Design of more potent and selective enzyme inhibitors. nih.gov |

| QSAR | Correlating molecular structure with biological activity. nih.gov | Identification of key structural features for desired properties. |

| Molecular Dynamics | Simulating the dynamic behavior of the molecule and its complexes. | Understanding the stability and conformational preferences of analogs. |

Deepening Understanding of Molecular Mechanisms

A thorough understanding of the molecular mechanisms by which this compound and its analogs exert their effects is crucial for their development as scientific tools or therapeutic agents. Given the structural similarities to known inhibitors of amyloid-β aggregation, a key area of investigation would be its potential role in modulating protein aggregation processes relevant to neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

Future research should aim to identify the specific cellular pathways and molecular targets that are modulated by this compound. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry could be employed to identify and characterize direct binding partners. Furthermore, cell-based assays and animal models could be used to elucidate the downstream effects of target engagement and to validate the therapeutic potential of these compounds.

Development of Chemical Probes for Biological Systems

The unique structural features of this compound make it an attractive scaffold for the development of chemical probes to study biological systems. By incorporating a reporter group, such as a fluorescent dye or a photoaffinity label, it is possible to create probes that can be used to visualize and identify the cellular localization and binding partners of the parent compound. rsc.orgnih.gov

For example, a fluorescently labeled analog of this compound could be used in high-content screening to identify new biological targets or to study the distribution of the compound within cells. rsc.org The development of such probes would provide invaluable tools for chemical biologists to dissect complex biological processes and to accelerate the discovery of new drug targets.

Applications in Chemical Biology and Material Science

The potential applications of this compound extend beyond medicinal chemistry into the realms of chemical biology and material science. In chemical biology, this compound and its derivatives could be used to modulate protein-protein interactions or to serve as building blocks for the synthesis of more complex bioactive molecules.

In the field of material science, the incorporation of fluorine can impart unique properties to organic materials, such as increased thermal stability, altered electronic properties, and modified surface characteristics. mdpi.com Consequently, this compound could be explored as a monomer or a building block for the synthesis of novel polymers and functional materials with applications in areas such as electronics, optics, and nanotechnology. The benzyloxy group also offers a site for further functionalization, allowing for the tuning of the material's properties.

Q & A

Q. Optimization Tips :

- Use anhydrous solvents (e.g., DCM or THF) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to avoid over-fluorination or sulfonation.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to ensure high yields .

Advanced: How does the para-benzyloxy substituent modulate the electronic and steric properties of this compound?

Answer:

The benzyloxy group at the para position exerts both electronic and steric effects:

- Electronic Effects : The electron-donating methoxy-like group (via resonance) increases electron density at the sulfonamide moiety, potentially enhancing hydrogen-bonding interactions with biological targets.

- Steric Effects : The bulky benzyl group may restrict rotational freedom, stabilizing specific conformations critical for binding. Computational studies (DFT or molecular docking) can quantify these effects by analyzing charge distribution and steric maps.

- Impact on Reactivity : The electron-rich ring may slow electrophilic substitution but accelerate nucleophilic reactions at the sulfonamide group. Validate via Hammett plots or kinetic studies .

Basic: What analytical techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets for fluorinated protons, δ ~7.0–7.5 ppm).

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine atom’s position.

- ¹³C NMR : Identify the sulfonamide carbon (δ ~125–135 ppm) and benzyloxy carbons (δ ~70 ppm for CH₂).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.

- HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity (>95%) and retention time consistency .

Advanced: How can researchers resolve contradictions in biological activity data for fluorinated benzenesulfonamides across different assays?

Answer:

Contradictions often arise from assay-specific variables:

Target Selectivity : Use isoform-specific enzymes (e.g., carbonic anhydrase II vs. IX) to rule off-target effects.

Solubility and Permeability : Measure logP (e.g., shake-flask method) and adjust DMSO concentrations to avoid aggregation.

Assay Conditions : Standardize pH (e.g., 7.4 for physiological relevance) and ionic strength.

Data Validation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

Example: If a compound shows low activity in a cell-based assay but high enzyme inhibition, investigate membrane permeability using Caco-2 models .

Advanced: What computational approaches predict the binding mode of this compound to carbonic anhydrase, and what are their limitations?

Answer:

- Molecular Docking (AutoDock Vina, Glide) : Predicts binding poses by scoring ligand-receptor interactions. Prioritize poses where the sulfonamide group coordinates the active-site zinc ion.

- MD Simulations (GROMACS, AMBER) : Assess stability of the ligand-protein complex over time (≥100 ns trajectories).

- Limitations :

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- PPE : Nitrile gloves, lab coats, and safety goggles.